molecular formula C13H9NO3 B2508107 3-(Cyanomethoxy)naphthalene-2-carboxylic acid CAS No. 1016678-48-0

3-(Cyanomethoxy)naphthalene-2-carboxylic acid

Cat. No.: B2508107
CAS No.: 1016678-48-0
M. Wt: 227.219
InChI Key: URJQYCRUOVNLAS-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is characterized by the presence of a naphthalene ring substituted with a cyanomethoxy group at the third position and a carboxylic acid group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

3-(Cyanomethoxy)naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with cyanomethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(Cyanomethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in biomolecules, influencing their function .

Comparison with Similar Compounds

3-(Cyanomethoxy)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyanomethoxy)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c14-5-6-17-12-8-10-4-2-1-3-9(10)7-11(12)13(15)16/h1-4,7-8H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJQYCRUOVNLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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